CCT007093

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CCT007093 implica la formación de una estructura de ciclopentanona tienilideno. Los pasos clave incluyen la condensación de derivados de tiofeno con ciclopentanona en condiciones de reacción específicas. La ruta sintética detallada y las condiciones de reacción suelen ser propietarias y pueden variar según el fabricante .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público. Es probable que la síntesis a gran escala siga principios similares a la síntesis de laboratorio, con optimizaciones para el rendimiento, la pureza y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

CCT007093 principalmente experimenta reacciones típicas de compuestos de ciclopentanona tienilideno. Éstas incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los anillos de tiofeno.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del anillo de ciclopentanona.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de tiofeno

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios electrófilos y nucleófilos para reacciones de sustitución en condiciones apropiadas

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

In Vitro Studies

Numerous studies have documented the effects of CCT007093 on various cancer cell lines:

- Breast Cancer : Inhibition of WIP1 by this compound has been shown to sensitize breast cancer cells with amplified PPM1D and wild-type p53 to chemotherapy. Notably, while this compound inhibited WIP1 in vitro (IC50 = 8.4 μM), its specificity was questioned as it did not significantly affect cell growth in WIP1-expressing cells compared to other inhibitors like GSK2830371 .

- Ovarian Cancer : Research indicated that this compound could effectively reduce cell viability in ovarian clear cell carcinoma models. The compound was utilized alongside RNA interference techniques to assess the impact of PPM1D inhibition on tumor growth .

- Neuroblastoma : In neuroblastoma studies, this compound demonstrated the ability to enhance the sensitivity of tumor cells to chemotherapy agents by inhibiting WIP1 activity, thereby promoting apoptosis through the activation of p53-mediated pathways .

In Vivo Applications

The efficacy of this compound has also been evaluated in animal models:

- Xenograft Models : In vivo studies using xenograft models have illustrated that treatment with this compound can significantly inhibit tumor growth by inducing apoptosis through enhanced DNA damage response mechanisms .

Comparative Efficacy with Other Inhibitors

A comparative analysis between this compound and other WIP1 inhibitors, such as GSK2830371, reveals differences in potency and specificity. While GSK2830371 has shown a lower IC50 value (6 nM) and more pronounced effects on cell growth suppression in various cancer types, this compound's broader specificity raises questions about its targeted therapeutic application .

Case Studies

Mecanismo De Acción

CCT007093 ejerce sus efectos inhibiendo la actividad de PPM1D. Esta inhibición conduce a la activación de la vía de la quinasa p38, que a su vez induce la apoptosis en las células cancerosas. El compuesto se dirige selectivamente a las células que sobreexpresan PPM1D, lo que lo convierte en un candidato prometedor para la terapia del cáncer. Además, se ha demostrado que this compound activa la vía mTORC1, lo que mejora la proliferación de hepatocitos después de la hepatectomía .

Comparación Con Compuestos Similares

CCT007093 es único en su especificidad para la inhibición de PPM1D. Compuestos similares incluyen:

CCT137690: Otro inhibidor de PPM1D con una estructura química diferente.

CCT036477: Un compuesto con efectos inhibitorios similares sobre PPM1D pero diferentes propiedades farmacocinéticas.

CVT-10216: Un compuesto estructuralmente distinto que también se dirige a PPM1D.

This compound destaca por su potente inhibición de PPM1D y su capacidad para inducir selectivamente la apoptosis en las células cancerosas que sobreexpresan esta fosfatasa .

Actividad Biológica

CCT007093 is a small molecule inhibitor primarily targeting the WIP1 phosphatase (PPM1D), which plays a significant role in regulating cellular responses to DNA damage and stress. Despite its intended specificity, research indicates that this compound may exhibit off-target effects, complicating its therapeutic potential. This article reviews the biological activity of this compound based on diverse studies, highlighting its mechanisms, efficacy, and implications in cancer therapy.

WIP1 is known as a negative regulator of the DNA damage response (DDR) pathway. It dephosphorylates key proteins involved in cell cycle regulation and apoptosis, such as p53 and γH2AX. By inhibiting WIP1, this compound aims to enhance the phosphorylation of these substrates, thereby promoting cell cycle arrest and apoptosis in cancer cells.

- IC50 Values : The IC50 value of this compound for inhibiting WIP1 activity in vitro is reported to be approximately 8.4 μM . However, studies have shown that this compound does not effectively inhibit WIP1 activity in cellular contexts, suggesting low specificity .

Efficacy in Cancer Models

This compound has been evaluated across various cancer types, including breast cancer, medulloblastoma, and ovarian clear cell carcinoma. Its effects are summarized in the following table:

Case Studies

- Breast Cancer Sensitivity : A study demonstrated that this compound sensitizes breast cancer cells to doxorubicin treatment by reactivating p38 MAPK pathways. However, it did not show significant inhibition of WIP1 activity directly within the cells .

- Medulloblastoma Growth Inhibition : In xenograft models of medulloblastoma, treatment with this compound resulted in reduced tumor growth associated with increased phosphorylation of known WIP1 targets . This suggests a potential role for this compound in targeting high-expressing WIP1 tumors.

- Ovarian Cancer Response : In ovarian clear cell carcinoma models, this compound was found to enhance the efficacy of other chemotherapeutic agents by targeting PPM1D mutations .

Off-Target Effects

Research indicates that this compound may exert effects independent of WIP1 inhibition:

- Cell Proliferation : In U2OS cells, this compound suppressed proliferation regardless of WIP1 presence, indicating off-target activities .

- Apoptosis Modulation : Studies have shown that this compound can suppress UV-induced apoptosis in skin keratinocytes by preventing JNK activation, further suggesting non-specific actions .

Propiedades

IUPAC Name |

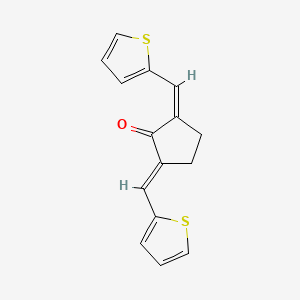

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176957-55-4 | |

| Record name | CCT007093 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCT007093?

A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]

Q2: What are some of the downstream effects of this compound treatment in cancer cells?

A2: this compound treatment has been shown to:

- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]

- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []

- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]

- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []

Q3: Which types of cancers have been studied in relation to this compound treatment?

A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:

- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]

- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]

- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []

- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]

- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.